molecular formula C6H14Cl2N2 B15217649 (1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride

Cat. No.: B15217649
M. Wt: 185.09 g/mol
InChI Key: OZUUGZHRALMJRF-USPAICOZSA-N
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Description

(1S,3S)-5-Azaspiro[24]heptan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The amine group is then introduced through reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.4]heptan-1-amine hydrochloride
  • 5-thiaspiro[2.4]heptan-1-amine

Uniqueness

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the spirocyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(2S,3S)-5-azaspiro[2.4]heptan-2-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H/t5-,6-;;/m0../s1

InChI Key

OZUUGZHRALMJRF-USPAICOZSA-N

Isomeric SMILES

C1CNC[C@@]12C[C@@H]2N.Cl.Cl

Canonical SMILES

C1CNCC12CC2N.Cl.Cl

Origin of Product

United States

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